3-(Difluoromethyl)thiophene-2-carbonitrile
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Overview
Description
3-(Difluoromethyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C6H3F2NS and a molecular weight of 159.16 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(Difluoromethyl)thiophene-2-carbonitrile, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield halogenated or nitrated derivatives.
Scientific Research Applications
3-(Difluoromethyl)thiophene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. In materials science, it may influence the electronic properties of the materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonitrile: A similar compound with a nitrile group at the 2-position instead of the 3-position.
3-Thiophenecarbonitrile: A compound with a nitrile group at the 3-position but without the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)thiophene-2-carbonitrile is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other thiophene derivatives and potentially more useful in specific applications .
Properties
Molecular Formula |
C6H3F2NS |
---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
3-(difluoromethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3F2NS/c7-6(8)4-1-2-10-5(4)3-9/h1-2,6H |
InChI Key |
IYTKFHMNRXLNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(F)F)C#N |
Origin of Product |
United States |
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